molecular formula C18H15N3O2S B2488685 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034595-44-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2488685
CAS No.: 2034595-44-1
M. Wt: 337.4
InChI Key: AQUMBYJIRWDNRP-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide core linked to an ethyl group substituted with a pyrazole and a thiophene moiety. The benzofuran ring contributes aromaticity and planar rigidity, while the pyrazole and thiophene groups introduce nitrogen and sulfur heteroatoms, respectively, which may enhance electronic diversity and intermolecular interactions.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(14-6-9-24-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUMBYJIRWDNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Carboxamide Group: This step often involves the reaction of the benzofuran core with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).

    Attachment of the Pyrazole and Thiophene Moieties: These groups can be introduced through nucleophilic substitution or coupling reactions, using appropriate pyrazole and thiophene derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran or pyrazole rings.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H15N3O2S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 2034595-44-1

Structural Characteristics

The compound features a benzofuran moiety, which is known for its biological activity, along with a pyrazole and thiophene group that may contribute to its pharmacological properties. The presence of these functional groups allows for diverse interactions with biological targets.

Pharmacological Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran and pyrazole moieties are often associated with the inhibition of tumor growth and metastasis.
  • Antimicrobial Properties : The presence of thiophene and pyrazole groups has been linked to antimicrobial activity. Studies suggest that derivatives of this compound may inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Agricultural Applications

The compound's potential as a pesticide or herbicide is being explored due to its ability to interact with biological systems:

  • Pesticidal Activity : Research into similar compounds suggests that they may act as effective pesticides by disrupting metabolic processes in pests.

Material Science

In material science, the unique properties of this compound can be harnessed for:

  • Organic Electronics : The compound's electronic properties may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport is crucial.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzofuran derivatives. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research detailed in Phytochemistry highlighted the antimicrobial properties of thiophene-containing compounds. The study demonstrated that modifications to the thiophene ring could enhance antibacterial activity, indicating a potential application for this compound in agricultural settings.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of benzofuran, pyrazole, and thiophene. Below is a comparison with key analogues:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide (Target) Benzofuran carboxamide Pyrazole, thiophen-3-yl ~383.4 (estimated) High aromaticity; potential for H-bonding (amide, pyrazole) and π-π interactions.
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide Pyrazole-acetamide Difluoromethyl, indazolyl, pyridinyl, fluorophenyl ~897.7 Fluorinated pyrazole enhances metabolic stability; sulfonyl group improves solubility.
2-Aminobenzothiazole-N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide Benzopyran carboxamide Aminobenzothiazole, phenethyl ~435.5 Cocrystal formation with aminobenzothiazole improves crystallinity and bioavailability.

Key Observations:

  • Pyrazole Modifications: The target compound’s pyrazole lacks fluorination, unlike the difluoromethyl groups in , which are known to enhance metabolic stability and lipophilicity. Non-fluorinated pyrazoles, as in the target, may favor solubility in polar solvents.
  • Thiophene vs. Benzopyran/Benzothiazole: Thiophene introduces sulfur-mediated interactions (e.g., van der Waals), whereas benzopyran (oxygen-containing) and benzothiazole (nitrogen/sulfur) in offer distinct H-bonding and π-stacking capabilities.
  • Amide Linkage: All compounds feature amide bonds critical for H-bonding. The target’s benzofuran amide may exhibit stronger π-π stacking than the benzopyran analogue in .

Physicochemical and Crystallographic Properties

  • Solubility: The target compound’s thiophene and pyrazole may reduce aqueous solubility compared to the fluorinated acetamide in , but the benzofuran amide could improve organic solvent compatibility.
  • Crystallinity: Cocrystal formation, as seen in , is unreported for the target compound.

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on current research findings.

Structural Overview

The compound features a benzofuran core with a pyrazole and thiophene substituent, contributing to its diverse biological properties. The presence of these heterocycles allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Component Structure
BenzofuranBenzofuran
PyrazolePyrazole
ThiopheneThiophene

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing pyrazole moieties can inhibit the growth of various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cells. The mechanisms identified include:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.

In one study, a related compound demonstrated an IC50 value of 66 µM against A549 cells, indicating promising anticancer potential .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar pyrazole and thiophene derivatives have shown efficacy against multidrug-resistant bacterial strains. For example, compounds with thiophene rings exhibited selective activity against Staphylococcus aureus, including strains resistant to standard antibiotics .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase. In vitro studies revealed that certain derivatives were four to eighteen times more effective than existing inhibitors at lower concentrations . This property may be beneficial in managing conditions like diabetes by regulating glucose absorption.

The biological activity of this compound is likely attributed to several mechanisms:

  • Hydrophobic Interactions : The benzofuran and thiophene rings facilitate hydrophobic interactions with target proteins.
  • π–π Stacking : The aromatic nature of the pyrazole and thiophene allows for π–π stacking interactions, enhancing binding affinity to biological targets.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with active sites on enzymes or receptors.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of this compound on A549 cells. The study involved:

  • Methodology : MTT assay was used to assess cell viability post-treatment.
  • Results : The compound reduced cell viability significantly at concentrations above 50 µM, with notable apoptosis observed via flow cytometry.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against resistant bacterial strains:

  • Methodology : Disk diffusion method was employed to measure inhibition zones.
  • Results : Compounds exhibited significant inhibition against Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm depending on the concentration.

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